molecular formula C32H24BrNO2 B12417296 3CPLro-IN-2

3CPLro-IN-2

Cat. No.: B12417296
M. Wt: 534.4 g/mol
InChI Key: QREMQPVDTOTTLU-UHFFFAOYSA-N
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Description

3CPLro-IN-2 is a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is essential for viral replication, making it a promising target for antiviral drug development, particularly against COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3CPLro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often customized by research teams .

Industrial Production Methods

Industrial production methods for this compound are not widely published. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3CPLro-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3CPLro-IN-2 has several scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding viral replication and protein interactions.

    Medicine: Potential therapeutic agent against COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.

    Industry: Used in the development of antiviral drugs and related research

Mechanism of Action

3CPLro-IN-2 exerts its effects by inhibiting the activity of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the enzyme from processing these polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3CPLro-IN-2 is unique due to its specific binding affinity and inhibitory potency against SARS-CoV-2 3CLpro. Its oral bioavailability and effectiveness make it a promising candidate for further development as an antiviral agent .

Properties

Molecular Formula

C32H24BrNO2

Molecular Weight

534.4 g/mol

IUPAC Name

1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol

InChI

InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2

InChI Key

QREMQPVDTOTTLU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO

Origin of Product

United States

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